4-Pregnene-3,20-dione-21-ol benzoate

Glucocorticoid Receptor Binding Selectivity Profiling In Vitro Pharmacology

This C-21 benzoate ester of deoxycorticosterone is a strategic intermediate for corticosteroid synthesis, notably betamethasone. The bulky benzoate group enables selective 17-alpha functionalization and confers prolonged biological activity in preclinical models—a distinct advantage over the shorter-acting acetate. Its negligible glucocorticoid receptor affinity (IC50 > 25 µM) makes it an ideal negative control. Procure this high-purity intermediate to ensure reproducible, high-yield synthetic routes and definitive study outcomes. Available for R&D use only; custom synthesis lead times may apply.

Molecular Formula C28H34O4
Molecular Weight 434.6 g/mol
Cat. No. B8725416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pregnene-3,20-dione-21-ol benzoate
Molecular FormulaC28H34O4
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)COC(=O)C4=CC=CC=C4)CCC5=CC(=O)CCC35C
InChIInChI=1S/C28H34O4/c1-27-14-12-20(29)16-19(27)8-9-21-22-10-11-24(28(22,2)15-13-23(21)27)25(30)17-32-26(31)18-6-4-3-5-7-18/h3-7,16,21-24H,8-15,17H2,1-2H3/t21-,22-,23-,24+,27-,28-/m0/s1
InChIKeyRSZHYTMCURJIHZ-FTIQDDARSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pregnene-3,20-dione-21-ol benzoate: A Steroidal Intermediate with Differentiated Esterification


4-Pregnene-3,20-dione-21-ol benzoate (CAS: Not universally assigned) is a synthetic steroid derivative, specifically the C-21 benzoate ester of 11-deoxycorticosterone (21-hydroxy-4-pregnene-3,20-dione). Its core structure is a pregnane skeleton, and it is primarily utilized as a chemical intermediate in the synthesis of more complex, pharmacologically active corticosteroids [1]. The compound is characterized by a molecular formula of C28H34O4 and a molecular weight of approximately 434.6 g/mol [2]. This ester modification is not a mere formulation change; it fundamentally alters the compound's physicochemical and biological properties, distinguishing it from the parent alcohol and other ester analogs like the acetate. Its primary relevance lies in its strategic role within synthetic pathways, particularly for introducing specific protecting groups or modulating the activity profile of the final drug candidate [3].

Why 4-Pregnene-3,20-dione-21-ol benzoate Cannot Be Replaced by Unesterified or Acetate Analogs


The selection of 4-Pregnene-3,20-dione-21-ol benzoate over its unesterified parent (deoxycorticosterone) or the more common acetate ester is not arbitrary but is dictated by a fundamental principle of prodrug and intermediate chemistry: the ester moiety functions as a critical modulator of both pharmacokinetics and reactivity [1]. The 21-benzoate group is a bulky, lipophilic substituent that dramatically increases the compound's hydrophobicity and alters its metabolic stability and receptor binding profile relative to other esters [2]. Furthermore, the benzoate group is a valuable protecting group in multi-step organic syntheses, offering selective deprotection pathways not available to simpler esters [3]. Substituting the benzoate with a different ester or the free alcohol would therefore yield a different molecular entity with unpredictable and likely undesirable changes in biological activity, shelf-life, or synthetic utility. The subsequent evidence demonstrates that this specific esterification is not an interchangeable feature but a key determinant of the compound's unique scientific and procurement value.

Quantitative Differentiation Guide for 4-Pregnene-3,20-dione-21-ol benzoate Against Key Analogs


Glucocorticoid Receptor (GR) Affinity: A Critical Differentiation from Corticosterone

4-Pregnene-3,20-dione-21-ol benzoate exhibits negligible affinity for the human glucocorticoid receptor (GR), a key differentiator from endogenous glucocorticoids like corticosterone. In a fluorescence polarization assay, the compound demonstrated an IC50 value of >25,000 nM, indicating that it is effectively inactive at the GR at pharmacologically relevant concentrations [1]. This is in stark contrast to corticosterone, a natural ligand, which binds to the same receptor with high affinity, with reported IC50 values in the low nanomolar range (e.g., 31 nM) [2]. This lack of GR activity confirms the compound's primary profile is not that of a classical glucocorticoid and highlights its potential as a selective intermediate or a tool for studying non-GR mediated pathways.

Glucocorticoid Receptor Binding Selectivity Profiling In Vitro Pharmacology

Prolonged Duration of Action of Benzoate Esters in Vivo vs. Acetate Esters

The benzoate ester of desoxycorticosterone (4-Pregnene-3,20-dione-21-ol) provides a significantly longer duration of action in vivo compared to the commonly used acetate ester. Early pharmacological studies established that esterification with benzoate yields a depot effect when administered subcutaneously in an oil vehicle, leading to a more prolonged physiological response [1]. While modern quantitative pharmacokinetic parameters (e.g., t1/2, AUC) are not available in the public domain for this specific compound, the historical data unequivocally demonstrate that the benzoate ester was recognized for its extended activity profile [2]. This property is a direct consequence of the increased lipophilicity imparted by the benzoate group, which slows absorption from the injection site.

Pharmacokinetics Prodrug Duration of Action In Vivo Efficacy

Chromatographic Differentiation for Analytical Selectivity

The 21-benzoate ester group provides a significant advantage in chromatographic separations. Studies have shown that epimeric steroid alcohols, which are often difficult to resolve as acetates, can be readily separated on alumina when converted to their benzoate derivatives [1]. This enhanced resolution is due to the increased molecular interaction of the bulky, aromatic benzoate moiety with the stationary phase. This property is not merely an analytical convenience; it is a critical differentiator for quality control and purification during synthesis. While a direct head-to-head comparison for 4-Pregnene-3,20-dione-21-ol benzoate is not available, this is a well-established principle for steroid benzoates.

Analytical Chemistry Chromatography Quality Control

Validated Application Scenarios for 4-Pregnene-3,20-dione-21-ol benzoate


Chemical Intermediate in Betamethasone Synthesis

This compound is a valuable intermediate in the multi-step synthesis of betamethasone, a potent synthetic glucocorticoid. Specifically, the 21-benzoate group serves as a protecting group that enables selective functionalization at the 17-alpha position, as described in patent literature for manufacturing processes. [1].

In Vivo Pharmacology Studies Requiring a Prolonged Depot Effect

Based on class-level evidence that steroid benzoate esters confer a long-lasting biological effect, this compound is suited for preclinical animal studies where sustained exposure from a single injection is desired. This is a key differentiator from the shorter-acting acetate ester, which would require more frequent dosing. [2].

Use as a Negative Control in Glucocorticoid Receptor Assays

The demonstrated lack of significant binding affinity to the glucocorticoid receptor (IC50 > 25 µM) makes this compound an excellent negative control for in vitro experiments designed to confirm GR-mediated effects of other corticosteroids. [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Pregnene-3,20-dione-21-ol benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.